molecular formula C18H24FN3O2 B12761516 V68MR69Ldz CAS No. 217635-62-6

V68MR69Ldz

Cat. No.: B12761516
CAS No.: 217635-62-6
M. Wt: 333.4 g/mol
InChI Key: GRADLHIYNHRBCW-UHFFFAOYSA-N
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Description

V68MR69Ldz (CAS No. 905306-69-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . Characterized by high gastrointestinal (GI) absorption and water solubility, it exhibits non-BBB permeability and lacks CYP enzyme inhibition activity, making it a candidate for therapeutic applications requiring systemic absorption without central nervous system interference .

Properties

CAS No.

217635-62-6

Molecular Formula

C18H24FN3O2

Molecular Weight

333.4 g/mol

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-1-methyl-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C18H24FN3O2/c1-21-13-20-17(24)18(21)8-11-22(12-9-18)10-2-3-16(23)14-4-6-15(19)7-5-14/h4-7H,2-3,8-13H2,1H3,(H,20,24)

InChI Key

GRADLHIYNHRBCW-UHFFFAOYSA-N

Canonical SMILES

CN1CNC(=O)C12CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of V68MR69Ldz involves several stepsThe reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

V68MR69Ldz undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

V68MR69Ldz has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of V68MR69Ldz involves its interaction with specific molecular targets. It can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is known to affect protein-protein interactions and gene expression .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Similarity Score Key Functional Groups
This compound C₇H₁₀N₂O 138.17 1.00 Methoxypyridine, amine
(4-Methoxypyridin-2-yl)methanamine C₇H₁₀N₂O 138.17 0.85 Methoxypyridine, primary amine
2-(5-Methoxypyridin-2-yl)ethanamine HCl C₈H₁₂N₂O·HCl 188.65 0.82 Methoxypyridine, ethylamine
5-Methoxypyrrolidinamide HCl C₆H₁₀N₂O₂·HCl 194.62 0.78 Pyrrolidine, amide

Similarity Scores : Computed via Tanimoto coefficient (0.78–0.85) based on 2D structural fingerprints .

Key Observations:

  • Methoxy Positioning : this compound and (4-methoxypyridin-2-yl)methanamine share identical molecular formulas but differ in methoxy group placement (5- vs. 4-position), affecting electronic distribution and solubility .
  • Amine vs. Amide : 5-Methoxypyrrolidinamide HCl replaces the amine with an amide group, reducing BBB permeability but enhancing metabolic stability .

Physicochemical and Pharmacokinetic Comparison

Table 2: Physicochemical and Pharmacokinetic Data

Compound Water Solubility (log S) GI Absorption BBB Permeability CYP Inhibition Synthetic Yield (%)
This compound 0.78 High No No 69 (Method 2)
(4-Methoxypyridin-2-yl)methanamine 0.65 Moderate No No 45
2-(5-Methoxypyridin-2-yl)ethanamine HCl 0.92 High Yes Yes (CYP2D6) 58
5-Methoxypyrrolidinamide HCl 0.53 Low No No 34

Analysis :

  • Solubility : Ethylamine hydrochloride derivatives (e.g., 2-(5-methoxypyridin-2-yl)ethanamine HCl) show enhanced solubility due to ionic interactions .
  • Synthetic Efficiency : HATU-mediated coupling (Method 2) optimizes this compound yield (69%) compared to traditional amine alkylation (30–58%) .

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